Limk-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

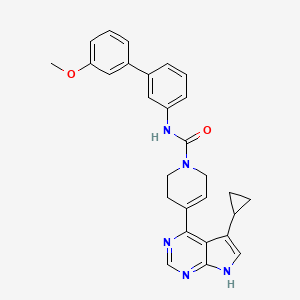

C28H27N5O2 |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

4-(5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[3-(3-methoxyphenyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide |

InChI |

InChI=1S/C28H27N5O2/c1-35-23-7-3-5-21(15-23)20-4-2-6-22(14-20)32-28(34)33-12-10-19(11-13-33)26-25-24(18-8-9-18)16-29-27(25)31-17-30-26/h2-7,10,14-18H,8-9,11-13H2,1H3,(H,32,34)(H,29,30,31) |

InChI Key |

ZEVYGJZIWQEHME-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CC=C2)NC(=O)N3CCC(=CC3)C4=C5C(=CNC5=NC=N4)C6CC6 |

Origin of Product |

United States |

Foundational & Exploratory

Limk-IN-2 signaling pathway involvement

An In-Depth Technical Guide to the LIM Kinase (LIMK) Signaling Pathway and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the LIM kinase (LIMK) signaling pathway, a critical regulator of actin cytoskeletal dynamics. It details the core components of the pathway, its mechanism of action, and the consequences of its dysregulation in various disease states. Furthermore, this document explores the therapeutic potential of targeting LIMK, with a focus on small molecule inhibitors. While this guide aims to be extensive, specific data for a compound designated "Limk-IN-2" is not available in the reviewed literature. Therefore, we will focus on well-characterized LIMK inhibitors to illustrate the principles of LIMK inhibition.

The LIMK Signaling Pathway

LIM kinases 1 and 2 (LIMK1 and LIMK2) are serine/threonine kinases that act as a central node in the regulation of the actin cytoskeleton.[1][2] The actin cytoskeleton is a dynamic network of protein filaments essential for numerous cellular processes, including cell motility, division, and morphogenesis.[2] The primary and most well-established substrates of LIMKs are the actin-depolymerizing factor (ADF)/cofilin family of proteins.[1]

Upstream Regulation:

The activity of LIMKs is tightly controlled by upstream signaling pathways, most notably those involving the Rho family of small GTPases.[1] These GTPases, including RhoA, Rac1, and Cdc42, are molecular switches that respond to extracellular cues and activate downstream effector kinases.[1]

-

ROCK and PAK: Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK) are key upstream activators of LIMK1 and LIMK2.[2] ROCK, a downstream effector of RhoA, and PAK, activated by Rac1 and Cdc42, phosphorylate LIMK1 and LIMK2 on a conserved threonine residue within their activation loop (Thr508 in LIMK1 and Thr505 in LIMK2), leading to their activation.[1][2]

Downstream Effects:

Once activated, LIMKs phosphorylate cofilin at a conserved serine residue (Ser3).[1] This phosphorylation event inactivates cofilin's actin-depolymerizing and severing activity.[1] The inactivation of cofilin leads to the accumulation and stabilization of filamentous actin (F-actin), promoting the formation of stress fibers and other actin-based structures.[2] This, in turn, influences cell morphology, adhesion, and migration.

The LIMK signaling pathway is a crucial regulator of cellular actin dynamics. The following diagram illustrates the canonical pathway leading to LIMK activation and its downstream effects on cofilin and the actin cytoskeleton.

Caption: The LIMK2 Signaling Pathway.

Quantitative Data on LIMK Inhibitors

A number of small molecule inhibitors targeting LIMK1 and LIMK2 have been developed and characterized. While specific data for "this compound" is not available, the following table summarizes the inhibitory activities of several well-documented LIMK inhibitors against LIMK1 and LIMK2. This data is crucial for comparing the potency and selectivity of different compounds.

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |

| BMS-5 | LIMK1/2 | LIMK1: 7, LIMK2: 8 | Kinase Assay | [3] |

| Pyr1 | LIMK1/2 | LIMK1: 50, LIMK2: 75 | Kinase Assay | [4] |

| Damnacanthal | LIMK1/2 | LIMK1: 800, LIMK2: 1530 | Kinase Assay | [3] |

| LX7101 | LIMK1/2 | LIMK1: 32, LIMK2: 4.3 | Kinase Assay | [3] |

Note on IC50 and Ki Values: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The inhibition constant (Ki) is a more absolute measure of binding affinity. While both are used to quantify inhibitor potency, it is important to note that IC50 values can be influenced by assay conditions, whereas Ki values are theoretically less dependent on these factors.[5][6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the LIMK signaling pathway and the effects of its inhibitors.

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of LIMK2 in a cell-free system. A common method is a luminescence-based assay that quantifies ATP consumption.[8]

Materials:

-

Recombinant human LIMK2 enzyme

-

Cofilin substrate

-

ATP

-

Kinase buffer (e.g., 40 mM MOPS, pH 7.0, 1 mM EDTA)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

96-well white plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare a reaction mixture containing LIMK2 enzyme and cofilin substrate in kinase buffer.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a DMSO control (vehicle).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a microplate reader.

-

The amount of ATP consumed is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

The following diagram outlines the workflow for a typical in vitro kinase assay to assess the inhibitory activity of a compound against LIMK2.

Caption: In Vitro Kinase Assay Workflow.

Western Blotting for Cofilin Phosphorylation

This technique is used to determine the effect of a LIMK inhibitor on the phosphorylation of its downstream target, cofilin, in a cellular context.[9][10][11]

Materials:

-

Cell line of interest (e.g., a cancer cell line with high LIMK2 expression)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified time. Include a vehicle control.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total cofilin and β-actin to ensure equal loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated cofilin.

This diagram illustrates the logical relationship between the experimental steps in a Western blot analysis to measure the effect of a LIMK inhibitor on cofilin phosphorylation.

Caption: Western Blotting Logical Flow.

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of a LIMK inhibitor on the migratory capacity of cells, a key cellular process regulated by actin dynamics.[12][13][14]

Materials:

-

Transwell inserts (with 8 µm pore size)

-

24-well plates

-

Cell line of interest

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

Test compound (e.g., this compound)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Procedure:

-

Pre-treat cells with the test compound at various concentrations in serum-free medium for a specified time.

-

Add cell culture medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Seed the pre-treated cells in serum-free medium into the upper chamber of the inserts.

-

Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixation solution.

-

Stain the fixed cells with Crystal Violet.

-

Wash the inserts to remove excess stain.

-

Allow the inserts to dry and then count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and compare the migratory ability of treated cells to the control.

Conclusion

The LIMK signaling pathway is a pivotal regulator of actin dynamics and represents a promising therapeutic target for diseases characterized by aberrant cell motility and proliferation, such as cancer. This guide has provided a detailed overview of the pathway, quantitative data for representative inhibitors, and key experimental protocols for studying LIMK signaling and its inhibition. While specific information on "this compound" was not found, the principles and methods described herein are broadly applicable to the characterization of any novel LIMK inhibitor and will be of significant value to researchers and drug development professionals in this field.

References

- 1. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.5. Transwell Invasion and Migration Assay [bio-protocol.org]

- 13. pubcompare.ai [pubcompare.ai]

- 14. researchgate.net [researchgate.net]

Downstream Targets of Limk-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limk-IN-2 is a potent inhibitor of LIM kinase (LIMK), with a particular emphasis on LIMK2.[1] LIM kinases, comprising LIMK1 and LIMK2, are serine/threonine kinases that function as crucial nodes in intracellular signaling pathways, primarily regulating cytoskeletal dynamics.[2][3] They are downstream effectors of Rho family GTPases and, upon activation, phosphorylate and inactivate the actin-depolymerizing factor (ADF)/cofilin family of proteins.[3][4] This inactivation leads to the stabilization of actin filaments (F-actin) and influences a myriad of cellular processes, including cell motility, morphology, division, and invasion.[2][5] Dysregulation of LIMK signaling is implicated in various pathologies, including cancer progression and metastasis, making LIMK inhibitors like this compound valuable tools for research and potential therapeutic development.[4][5] This technical guide provides a comprehensive overview of the known and potential downstream targets of this compound, supported by quantitative data from studies on LIMK inhibitors and detailed experimental protocols.

Primary Downstream Target: Cofilin

The most well-characterized downstream target of LIMK2, and by extension, the primary target of inhibition by this compound, is cofilin .[2][3] LIMK2 directly phosphorylates cofilin at a highly conserved serine residue (Ser3), which inhibits its actin-severing and depolymerizing activity.[6] This leads to an accumulation of F-actin and subsequent changes in cell morphology and motility. This compound, by inhibiting LIMK2, prevents the phosphorylation of cofilin, thereby maintaining cofilin in its active, actin-depolymerizing state.

Quantitative Data on LIMK Inhibitor Activity

| Inhibitor | Target(s) | In Vitro IC50 (nM) | Cellular p-Cofilin Inhibition (EC50/IC50) | Reference(s) |

| LIMKi3 (BMS-5) | LIMK1/2 | LIMK1: 7, LIMK2: 8 | EC50 in MCF7 cells: ~100-300 nM | [4][5] |

| Pyr1 | LIMK1/2 | LIMK1: 50, LIMK2: 75 | - | [4] |

| T56-LIMKi | LIMK2 selective | - | Significant reduction of p-cofilin at 50 µM in HeLa cells overexpressing LIMK2 | [3] |

| CRT0105950 | LIMK1/2 | - | Dose-dependent decrease in p-cofilin in MDAMB231 cells | [5] |

| LX7101 | LIMK/ROCK2 | LIMK1/2: 0.5-3.2 nM | - | [4] |

Note: The "LIMKi" referenced in some studies is likely a potent LIMK inhibitor similar to those listed above, demonstrating a dose-dependent reduction in cofilin phosphorylation.[5]

Other Potential Downstream Targets and Pathways

Beyond the direct phosphorylation of cofilin, the inhibition of LIMK2 by this compound is anticipated to impact a broader network of cellular pathways and protein functions. These are areas of active research, and the direct modulation by this compound requires further specific investigation.

-

TWIST1: The transcription factor TWIST1, a key regulator of epithelial-mesenchymal transition (EMT) and metastasis, has been identified as a direct substrate of LIMK2.[2] LIMK2-mediated phosphorylation of TWIST1 is reported to stabilize the protein.[2] Therefore, inhibition of LIMK2 with this compound could potentially lead to decreased TWIST1 stability and a reduction in its pro-metastatic functions.

-

Annexin 1: LIMK1 has been shown to phosphorylate Annexin 1 in response to VEGF signaling, a process that is important for endothelial cell migration and tubulogenesis.[2] Given the high degree of homology between LIMK1 and LIMK2 kinase domains, it is plausible that LIMK2 also plays a role in this pathway, and that this compound could interfere with these processes.

-

Microtubule Dynamics: LIMK1 and LIMK2 have been implicated in the regulation of microtubule dynamics, independent of their effects on the actin cytoskeleton.[5] Inhibition of LIMK activity has been shown to affect microtubule organization and can sensitize cancer cells to microtubule-targeting drugs.[5]

-

NPM1: A recent study has identified a pathway where LIMK2 activates MST4, which in turn phosphorylates NPM1, a protein involved in centrosome clustering.[7] Pharmacological inhibition of LIMK2 was shown to suppress this process.[7]

Signaling Pathways

The canonical signaling pathway leading to cofilin phosphorylation is initiated by the activation of Rho family GTPases.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the downstream effects of this compound.

In Vitro Kinase Assay for LIMK2 Inhibition

This protocol is designed to quantify the direct inhibitory effect of this compound on the kinase activity of LIMK2 using cofilin as a substrate.

Materials:

-

Recombinant active LIMK2 enzyme

-

Recombinant human cofilin protein

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP or ATP and ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Phosphocellulose paper or luminescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO).

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add recombinant LIMK2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Prepare a substrate mix containing recombinant cofilin and ATP (with a spike of [γ-³²P]ATP for radiometric assays) in kinase assay buffer.

-

Initiate the kinase reaction by adding the substrate mix to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

For radiometric assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol, which involves a luciferase-based reaction to quantify ADP.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Cofilin Phosphorylation in Cells

This protocol details the procedure to assess the effect of this compound on the phosphorylation of endogenous cofilin in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, HT1080, or a relevant cancer cell line)

-

This compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total-cofilin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Plate cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 1-24 hours). The treatment time may need to be optimized.

-

After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

-

Harvest the cell lysates and clarify by centrifugation to remove cell debris.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-cofilin (Ser3) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To control for loading, strip the membrane and re-probe with an antibody against total cofilin, or run a parallel gel.

-

Quantify the band intensities and express the level of phospho-cofilin as a ratio to total cofilin.

Conclusion

This compound is a valuable chemical probe for elucidating the cellular functions of LIMK2. Its primary and most direct downstream effect is the inhibition of cofilin phosphorylation, leading to a more dynamic actin cytoskeleton. Emerging evidence suggests that the impact of LIMK2 inhibition extends to other key cellular regulators involved in cancer progression and other diseases. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the downstream targets of this compound and unravel the complexities of LIMK2 signaling. Further studies, including quantitative proteomics and phosphoproteomics, will be instrumental in identifying the full spectrum of this compound's downstream effects and validating its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncoscience.us [oncoscience.us]

- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 7. LIMK2 promotes centrosome clustering and cancer progression by activating MST4-mediated phosphorylation of NPM1 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of LIM Kinase Inhibition on Cofilin Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of LIM kinase (LIMK) inhibitors on the phosphorylation of cofilin, a key regulator of actin cytoskeletal dynamics. While the specific inhibitor "Limk-IN-2" was not identified in publicly available scientific literature, this document consolidates data from several potent and well-characterized LIMK inhibitors to serve as a comprehensive resource. The guide details the underlying signaling pathways, presents quantitative data on inhibitor potency, and provides detailed experimental protocols for assessing the inhibition of cofilin phosphorylation. This information is intended to support research and development efforts targeting the LIMK-cofilin axis for therapeutic intervention in various diseases, including cancer and neurological disorders.

Introduction: The LIMK-Cofilin Signaling Axis

LIM domain kinases 1 and 2 (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in regulating the architecture and dynamics of the actin cytoskeleton.[1][2] The primary and most well-characterized substrate of LIMKs is cofilin, an actin-depolymerizing factor (ADF).[3][4][5]

Cofilin promotes the turnover of actin filaments by severing them and increasing the rate of actin monomer dissociation from the pointed end.[6] The activity of cofilin is tightly regulated by phosphorylation, primarily at the serine-3 residue.[7][8] When phosphorylated by LIMK, cofilin is inactivated and can no longer bind to or depolymerize actin filaments.[9][10] This leads to the stabilization and accumulation of F-actin, resulting in changes to cell morphology, motility, and division.[7][8]

The activation of LIMK itself is regulated by upstream signaling pathways, most notably the Rho family of small GTPases, including Rho, Rac, and Cdc42.[4][6] These GTPases activate upstream kinases such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK1 and LIMK2.[8] Given their central role in controlling actin dynamics, LIMKs have emerged as attractive therapeutic targets for diseases characterized by aberrant cell motility and invasion, such as cancer.[9][11]

Signaling Pathway

The signaling cascade leading to cofilin phosphorylation is a critical pathway controlling cytoskeletal rearrangements. The following diagram illustrates the key components and their interactions.

Caption: LIMK-Cofilin signaling pathway.

Quantitative Data on LIMK Inhibitors

A variety of small molecule inhibitors targeting LIMK1 and LIMK2 have been developed and characterized. The following tables summarize the in vitro and cellular potencies (IC50 values) of several representative LIMK inhibitors against their target kinases.

Table 1: In Vitro Potency of Selected LIMK Inhibitors

| Compound | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Assay Method | Reference |

| LIMKi (compound 3) | 7 | 8 | In vitro kinase assay | [11] |

| CRT0105446 | 8 | 32 | In vitro enzyme assay | [11] |

| CRT0105950 | 0.3 | 1 | In vitro enzyme assay | [12] |

| LIMKi3/BMS5 | 7 | 8 | Radioactive phosphate ATP incorporation | [3][4] |

| Pyr1 | 50 | 75 | In vitro assay with recombinant LIMK | [3][4] |

| TH-257 | 84 | 39 | In vitro kinase assay | [12] |

| LX7101 | 24 | 1.6 | In vitro kinase assay | [12] |

Table 2: Cellular Potency of Selected LIMK Inhibitors

| Compound | Cell Line | Assay Method | Endpoint | IC50 (nM) | Reference |

| Various Inhibitors | SH-SY5Y | AlphaLISA | p-cofilin levels | Varies | [13] |

| Type I, II, III Inhibitors | HEK293 | NanoBRET | LIMK1/2 engagement | Varies | [1] |

| LIMKi3 | HT-1080 | Western Blot | Cofilin phosphorylation | Dose-dependent reduction | [3][4] |

Experimental Protocols

The assessment of LIMK inhibitor efficacy relies on a variety of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (Radiometric)

This assay measures the direct inhibition of LIMK kinase activity by quantifying the incorporation of radioactive phosphate from [γ-³²P]ATP onto its substrate, cofilin.

Workflow:

Caption: Radiometric in vitro kinase assay workflow.

Detailed Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), recombinant active LIMK1 or LIMK2, and the test inhibitor at various concentrations.

-

Substrate Addition: Add the substrate, recombinant cofilin.

-

Initiation: Start the reaction by adding ATP mix containing [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Electrophoresis: Separate the reaction products by SDS-PAGE.

-

Detection: Dry the gel and expose it to an autoradiography film or a phosphorimager screen.

-

Analysis: Quantify the radioactive signal in the cofilin band to determine the extent of phosphorylation and calculate the IC50 of the inhibitor.

Western Blotting for Phospho-Cofilin

This widely used technique allows for the detection and quantification of phosphorylated cofilin (p-cofilin) in cell lysates, providing a direct measure of LIMK activity in a cellular context.

Workflow:

Caption: Western blot workflow for p-cofilin.

Detailed Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the LIMK inhibitor at various concentrations for a specified duration.

-

Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-cofilin (Ser3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total cofilin or GAPDH) to determine the relative levels of p-cofilin.

AlphaLISA Assay

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay for the detection of protein phosphorylation in cell lysates.

Workflow:

Caption: AlphaLISA workflow for p-cofilin.

Detailed Protocol:

-

Cell Plating and Treatment: Seed cells in a 96- or 384-well culture plate and treat with the LIMK inhibitor.

-

Cell Lysis: Remove the culture medium and add AlphaLISA lysis buffer directly to the wells.

-

Lysate Transfer: Transfer a small volume of the cell lysate to a 384-well ProxiPlate.

-

Reagent Addition: Add a mixture of AlphaLISA Acceptor beads conjugated to an antibody recognizing one epitope of p-cofilin and a biotinylated antibody recognizing another epitope.

-

Incubation: Incubate the plate to allow for antibody-analyte binding.

-

Donor Bead Addition: Add Streptavidin-coated Donor beads, which bind to the biotinylated antibody.

-

Final Incubation: Incubate the plate in the dark.

-

Signal Detection: Read the plate on an Alpha-enabled plate reader. In the presence of p-cofilin, the Donor and Acceptor beads are brought into proximity, generating a chemiluminescent signal.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a test compound to a target protein.

Workflow:

Caption: NanoBRET target engagement workflow.

Detailed Protocol:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for a fusion protein of LIMK and NanoLuc® luciferase.

-

Cell Plating: Plate the transfected cells into a white-walled, multi-well assay plate.

-

Compound Addition: Add the test inhibitor at various concentrations to the cells.

-

Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind to the ATP-binding site of kinases.

-

Equilibration: Incubate the plate to allow the inhibitor and tracer to reach binding equilibrium.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

-

BRET Measurement: Measure the luminescence at two wavelengths (donor emission and acceptor emission) using a BRET-capable plate reader. The binding of the test inhibitor will displace the fluorescent tracer, leading to a decrease in the BRET signal.

Conclusion

The inhibition of LIM kinases presents a compelling strategy for modulating the actin cytoskeleton and influencing cellular processes dependent on its dynamic nature. While the specific entity "this compound" remains elusive in the current scientific literature, the wealth of data on other potent LIMK inhibitors provides a strong foundation for further research and drug development. The experimental protocols detailed in this guide offer robust and varied approaches to quantify the effects of inhibitors on cofilin phosphorylation, both in biochemical and cellular settings. By leveraging these methodologies, researchers can effectively characterize novel LIMK inhibitors and advance our understanding of the therapeutic potential of targeting the LIMK-cofilin signaling axis.

References

- 1. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo [mdpi.com]

- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LIMK2: A Multifaceted Kinase with pleiotropic roles in human physiology and pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospho-Cofilin (Ser3) (77G2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Lim kinase - Wikipedia [en.wikipedia.org]

- 9. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]

- 10. What are LIMK2 inhibitors and how do they work? [synapse.patsnap.com]

- 11. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

The Role of LIM Kinase Inhibition in Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell migration is a fundamental process implicated in a myriad of physiological and pathological events, including embryonic development, immune response, and cancer metastasis. A key regulator of the intricate actin cytoskeletal dynamics that drive cell movement is the LIM kinase (LIMK) family of proteins. This technical guide delves into the pivotal role of LIMK, with a focus on LIMK2, in orchestrating cell migration. It explores the underlying signaling pathways, details common experimental protocols for investigation, and presents quantitative data on the effects of LIMK inhibition. This document serves as a comprehensive resource for professionals engaged in the research and development of novel therapeutics targeting cell migration.

Introduction to LIM Kinase and its Role in Cell Migration

The LIM kinase family consists of two highly related serine/threonine kinases, LIMK1 and LIMK2, which are crucial regulators of actin filament dynamics.[1][2][3] They act as a point of convergence for various signaling pathways initiated by the Rho family of small GTPases, including Rho, Rac, and Cdc42.[1][4][5] The primary and most well-characterized substrate of LIMK is cofilin, an actin-depolymerizing factor.[1][2]

LIMK phosphorylates cofilin at its Serine-3 residue, which inactivates its actin-severing activity.[2][6] This inhibition of cofilin leads to the stabilization of actin filaments (F-actin), promoting the formation of structures essential for cell migration, such as stress fibers and lamellipodia.[7][8] Consequently, LIMK activity is intricately linked to the invasive potential of cancer cells and other migratory processes.[1][4] While both LIMK1 and LIMK2 are involved in cytoskeleton regulation, they exhibit different expression patterns and subcellular localizations, suggesting distinct and sometimes overlapping functions.[1][6][9] LIMK1 is predominantly expressed in the brain, heart, and skeletal muscle, whereas LIMK2 has a more ubiquitous expression pattern.[1][9]

The inhibition of LIMK, therefore, presents a promising therapeutic strategy to curtail aberrant cell migration, particularly in the context of cancer metastasis. Small molecule inhibitors targeting LIMK can restore cofilin's actin-depolymerizing function, leading to a decrease in stabilized F-actin and an impairment of cell motility.

Signaling Pathways Involving LIMK2

The activity of LIMK2 is tightly regulated by upstream signaling cascades, primarily initiated by extracellular signals that activate Rho family GTPases. These pathways are critical for integrating external cues into changes in the actin cytoskeleton that drive cell migration.

The Rho-ROCK-LIMK2 Axis

The RhoA/ROCK (Rho-associated kinase) pathway is a canonical activator of LIMK2.[2][5] Upon activation by extracellular stimuli, RhoA-GTP binds to and activates ROCK. ROCK, in turn, directly phosphorylates LIMK2 at Threonine 505 (Thr505) in its activation loop, leading to its activation.[1][6] Activated LIMK2 then phosphorylates and inactivates cofilin, resulting in the stabilization of actin filaments and the formation of stress fibers, which are crucial for generating contractile forces during migration.[7][10]

References

- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lim kinase - Wikipedia [en.wikipedia.org]

- 3. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. mdpi.com [mdpi.com]

- 6. LIMK2: A Multifaceted Kinase with pleiotropic roles in human physiology and pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. rupress.org [rupress.org]

- 9. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LIM-kinase 2 and cofilin phosphorylation mediate actin cytoskeleton reorganization induced by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

Limk-IN-2 and its Impact on Cancer Cell Invasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The invasion of cancer cells into surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. This process is heavily reliant on the dynamic reorganization of the actin cytoskeleton, which provides the mechanical force for cell motility and the formation of invasive structures. A key regulatory hub in this process is the LIM kinase (LIMK) family, comprising LIMK1 and LIMK2.[1] These serine/threonine kinases are central players in controlling actin dynamics by phosphorylating and inactivating the actin-depolymerizing factor (ADF)/cofilin family of proteins.[1][2]

Elevated expression and activity of LIMKs are frequently observed in various aggressive cancers, including breast, prostate, lung, and glioblastoma, where they correlate with poor prognosis and increased metastatic potential.[3][4][5] This has positioned LIMKs as compelling therapeutic targets for the development of anti-invasive and anti-metastatic agents. Small molecule inhibitors targeting LIMKs, such as Limk-IN-2 and its analogs, represent a promising strategy to disrupt the machinery of cancer cell invasion. This document provides a detailed technical overview of the mechanism of action of LIMK inhibitors, their impact on cancer cell invasion, and the experimental protocols used for their evaluation.

Mechanism of Action: The Rho-ROCK-LIMK-Cofilin Axis

LIMK1 and LIMK2 are downstream effectors of Rho family GTPases, which are master regulators of the actin cytoskeleton.[6] The activation of LIMKs is primarily mediated by Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).[1][4]

-

Activation: Upstream signals activate Rho GTPases (like RhoA, Rac1, and Cdc42). Activated RhoA stimulates ROCK, while Rac1 and Cdc42 activate PAK.[6][7] These kinases then phosphorylate LIMK1 (at Threonine-508) and LIMK2 (at Threonine-505) in their activation loop, leading to their activation.[1][8]

-

Cofilin Inactivation: Activated LIMKs phosphorylate cofilin at a single serine residue (Ser-3).[3] This phosphorylation event inhibits cofilin's F-actin severing and depolymerizing activity.[2][9]

-

Actin Stabilization: The inactivation of cofilin leads to the accumulation and stabilization of filamentous actin (F-actin), promoting the formation of robust stress fibers and other actin-based structures.[9][10]

This compound and similar inhibitors function by competing with ATP in the kinase domain of LIMK1 and LIMK2, thereby preventing the phosphorylation of cofilin.[2] This leads to an increase in the pool of active, dephosphorylated cofilin. Active cofilin enhances the turnover of actin filaments, leading to a more dynamic and less stable actin cytoskeleton. This disruption of actin stabilization is the molecular basis for the anti-invasive effects of LIMK inhibitors.

Impact on Cancer Cell Invasion and Invadopodia Formation

Collective tumor cell invasion requires leader cells to degrade and remodel the extracellular matrix (ECM) to create paths for follower cells.[11] This process depends on specialized, actin-rich protrusions called invadopodia.[12]

-

Invadopodia Function: Invadopodia are dynamic structures that concentrate matrix metalloproteinases (MMPs) at the cell-matrix interface to facilitate focused ECM degradation. Their formation and stability are critically dependent on a stable F-actin core.[12][13]

-

Role of LIMK: By promoting F-actin stabilization through cofilin inactivation, LIMK activity is essential for the assembly and maintenance of functional invadopodia.[14]

-

Effect of this compound: Inhibition of LIMK by this compound leads to increased cofilin activity and F-actin instability. This prevents the formation of the stable actin core necessary for invadopodia, thereby reducing ECM degradation and blocking invasive path generation.[13][14] Studies have shown that pharmacological inhibition of LIMK or siRNA-mediated knockdown significantly reduces the number of cells forming invadopodia and the corresponding area of matrix degradation.[13][14]

While LIMK inhibition potently blocks 3D invasion, it often has minimal effect on 2D cell motility (migration), highlighting its specific role in the matrix-degrading activities required for invasion rather than general cell movement.[11][14]

Quantitative Data

The potency and efficacy of LIMK inhibitors are quantified through various assays. The data presented below is for BMS-5 (also known as LIMKi 3), a well-characterized, potent, and cell-permeable dual inhibitor of LIMK1 and LIMK2.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | IC₅₀ (nM) | Assay Method |

|---|---|---|---|

| BMS-5 | LIMK1 | 7 | Radioactive phosphate ATP incorporation |

| BMS-5 | LIMK2 | 8 | Radioactive phosphate ATP incorporation |

Data sourced from multiple studies.[6][15][16]

Table 2: Cellular Activity and Anti-Invasive Effects

| Cell Line | Assay Type | Treatment | Concentration (µM) | Result |

|---|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | Matrigel Invasion | BMS-5 | 3 | >50% inhibition of invasion |

| U373 (Glioblastoma) | 3D Spheroid Invasion | LIMK1/2 Knockdown | N/A | Robust reduction in invasion |

| Pancreatic Cancer Cells | Zebrafish Xenograft | LIMK1/2 Knockdown | N/A | Complete block of invasion |

| MDA-MB-231 (Breast Cancer) | Invadopodia Formation | BMS-5 | 10 | Significant reduction in gelatin degradation |

Data compiled from various publications.[17][18][19]

Experimental Protocols

Matrigel Invasion Assay (Boyden Chamber)

This assay measures the ability of cancer cells to invade through a basement membrane extract (Matrigel).

Materials:

-

24-well plates with Boyden chamber inserts (8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete medium (with 10% FBS as a chemoattractant)

-

Cancer cell line of interest

-

This compound or other inhibitor

-

Cotton swabs, Calcein AM or Crystal Violet stain

Procedure:

-

Coating Inserts: Thaw Matrigel on ice overnight. Dilute Matrigel to 1 mg/mL in cold, serum-free medium. Add 100 µL of the diluted Matrigel to the upper chamber of each insert. Incubate at 37°C for 4-6 hours to allow for gelling.

-

Cell Preparation: Culture cells to ~80% confluency. Starve cells in serum-free medium for 18-24 hours.

-

Cell Seeding: Harvest and resuspend the starved cells in serum-free medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Assay Assembly: Add 600 µL of complete medium (chemoattractant) to the lower wells of the 24-well plate. Carefully place the Matrigel-coated inserts into the wells. Seed 5 x 10⁴ cells in 200 µL of the cell suspension into the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 12-48 hours (time is cell-line dependent).

-

Analysis:

-

After incubation, remove the inserts from the wells.

-

Use a cotton swab to gently remove non-invading cells from the top surface of the membrane.

-

Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% Crystal Violet for 20 minutes, then wash with water.

-

Allow the inserts to air dry.

-

Count the number of invading cells in 5-10 random fields of view under a microscope. Calculate the percentage of invasion relative to the vehicle control.

-

Western Blot for Phospho-Cofilin

This protocol is for detecting changes in the phosphorylation status of cofilin following inhibitor treatment.

Materials:

-

Cell culture plates

-

This compound or other inhibitor

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-cofilin (Ser3), Mouse anti-total cofilin, Mouse anti-β-actin (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 2 hours).

-

Lysate Preparation: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate in a microcentrifuge tube. Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples. Mix lysates with Laemmli sample buffer and heat at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-cofilin (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[21]

-

Stripping and Reprobing: To normalize p-cofilin levels, the membrane can be stripped and reprobed with antibodies for total cofilin and a loading control like β-actin.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for assessing the impact of a LIMK inhibitor on cancer cell invasion.

Conclusion

The LIMK signaling pathway is a critical regulator of actin dynamics and is fundamentally involved in the mechanics of cancer cell invasion and metastasis. By promoting the stabilization of F-actin required for invadopodia formation and function, LIMK1 and LIMK2 present as high-value targets for anti-cancer therapy. Small molecule inhibitors like this compound effectively disrupt this pathway by preventing the phosphorylation of cofilin, leading to a destabilization of the actin cytoskeleton. This, in turn, impairs the ability of cancer cells to degrade and invade through the extracellular matrix. The data strongly supports the continued exploration and development of LIMK inhibitors as a therapeutic strategy to limit tumor progression and metastatic spread.

References

- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]

- 3. LIMK2: A Multifaceted Kinase with pleiotropic roles in human physiology and pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo [mdpi.com]

- 7. rupress.org [rupress.org]

- 8. mdpi.com [mdpi.com]

- 9. A role for LIM kinase in cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. Trailblazing LIM kinases take the lead in collective tumor cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The multiple roles of actin-binding proteins at invadopodia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rupress.org [rupress.org]

- 15. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. scienceopen.com [scienceopen.com]

- 19. researchgate.net [researchgate.net]

- 20. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]

The Role of LIMK2 in Neurobiology: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

LIM domain kinase 2 (LIMK2) is a serine/threonine kinase that plays a pivotal role in the regulation of cytoskeletal dynamics, a fundamental process in neuronal development, function, and plasticity. As a key downstream effector of the Rho family of small GTPases, LIMK2 is implicated in a variety of neurological processes, including neuronal migration, dendritic spine morphogenesis, and synaptic plasticity. Its dysregulation has been linked to several neurodevelopmental and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of LIMK2's function in neurobiology, its signaling pathways, quantitative data on its inhibitors, and detailed experimental protocols for its study.

Core Function and Mechanism of Action

LIMK2, along with its isoform LIMK1, are the only known kinases that directly phosphorylate and inactivate the actin-depolymerizing factor (ADF)/cofilin family of proteins.[1] Cofilin is essential for actin filament turnover; by severing existing filaments, it provides new barbed ends for actin polymerization. The primary mechanism of action of LIMK2 involves the phosphorylation of cofilin at its serine-3 residue.[2] This phosphorylation event inhibits cofilin's ability to bind to and sever actin filaments, leading to an accumulation and stabilization of F-actin.[1][3] This modulation of actin dynamics is central to the cellular processes regulated by LIMK2.

In the central nervous system, this regulation of the actin cytoskeleton is critical for:

-

Neuronal Migration: The movement of neurons to their correct positions during brain development is a complex process that relies on dynamic changes in the actin cytoskeleton. Studies have shown that both LIMK1 and LIMK2 are involved in this process.[4]

-

Dendritic Spine Morphology: Dendritic spines are small, actin-rich protrusions on dendrites that are the primary sites of excitatory synapses. The shape and size of these spines are highly dynamic and are closely linked to synaptic strength. LIMK2 activity influences spine morphology by controlling actin stability.

-

Synaptic Plasticity: Long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory, involve structural and functional changes at synapses that are dependent on actin reorganization.[5] LIMK2 is a key regulator in these processes.[5]

The LIMK2 Signaling Pathway

LIMK2 is a crucial node in intracellular signaling cascades, primarily acting downstream of the Rho family of small GTPases. The most well-characterized pathway involves RhoA and its effector, Rho-associated coiled-coil containing protein kinase (ROCK).

Upstream Regulation

-

Activation by Rho GTPases: Extracellular signals activate cell surface receptors, which in turn activate Rho GTPases such as RhoA, Rac, and Cdc42.[6]

-

ROCK-mediated Phosphorylation: Activated RhoA binds to and activates ROCK.[7] ROCK then directly phosphorylates LIMK2 on threonine 505 (Thr505) within its activation loop, leading to the activation of LIMK2's kinase activity.[2]

-

Other Upstream Regulators: While the Rho-ROCK pathway is the primary activator, other kinases such as p21-activated kinase (PAK) can also phosphorylate and activate LIM kinases, though PAK1 has a greater regulatory effect on LIMK1.[1]

Downstream Effects

-

Cofilin Phosphorylation: Activated LIMK2 phosphorylates cofilin at Serine-3.[2]

-

Actin Cytoskeleton Reorganization: Phosphorylated (inactive) cofilin can no longer sever actin filaments, leading to the stabilization and accumulation of F-actin.[3] This results in changes in cell morphology, motility, and the formation of structures like stress fibers and lamellipodia.

Signaling Pathway Diagram

Caption: The Rho-ROCK-LIMK2 signaling pathway leading to cofilin phosphorylation and actin stabilization.

Quantitative Data: LIMK2 Inhibitors

A number of small molecule inhibitors targeting LIMK1 and LIMK2 have been developed. The following tables summarize the in vitro potency (IC50) of several notable inhibitors.

| Inhibitor | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Reference |

| BMS-3 | 5 | 6 | [2] |

| BMS-5 (LIMKi3) | 7 | 8 | [4] |

| CRT0105446 | 8 | 32 | [1][8] |

| CRT0105950 | 0.3 | 1 | [1][8] |

| TH-257 | 84 | 39 | [4] |

| LX7101 | 24 | 1.6 | [2] |

| Damnacanthal | 800 | 1500 | [2] |

| LIMK-IN-1 | 0.5 | 0.9 | [4] |

| TH470 | 9.8 | 13 | [4] |

IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50% and can vary depending on the assay conditions.

Experimental Protocols

In Vitro LIMK2 Kinase Assay (Luminescence-Based)

This protocol is adapted from methods used to screen for LIMK inhibitors and measures the depletion of ATP as an indicator of kinase activity.

Objective: To determine the in vitro inhibitory activity of a compound against LIMK2.

Materials:

-

Recombinant human LIMK2 enzyme

-

Recombinant human cofilin protein (substrate)

-

ATP

-

Kinase assay buffer (e.g., 40 mM MOPS, pH 7.0, 1 mM EDTA)

-

Test compounds dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Microplate reader with luminescence detection capabilities

Procedure:

-

Prepare Reagents:

-

Prepare a solution of recombinant LIMK2 in kinase assay buffer to the desired final concentration (e.g., 5-10 ng/well).

-

Prepare a solution of cofilin in kinase assay buffer to the desired final concentration (e.g., 20-25 µM).

-

Prepare a solution of ATP in kinase assay buffer. The optimal concentration should be at or near the Km of LIMK2 for ATP (typically in the low micromolar range).

-

Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid effects on enzyme activity.

-

-

Assay Setup:

-

To each well of the microplate, add the test compound dilution. Include wells with DMSO only as a positive control (no inhibition) and wells without enzyme as a negative control (background).

-

Add the LIMK2 enzyme solution to all wells except the negative controls.

-

Initiate the kinase reaction by adding the cofilin and ATP solution to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

-

-

Detection:

-

Allow the luminescence-based ATP detection reagent to equilibrate to room temperature.

-

Add a volume of the detection reagent equal to the volume of the kinase reaction in each well.

-

Incubate the plate for a further 10-30 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence in each well using a microplate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the amount of ATP consumed, and therefore to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow: In Vitro Kinase Assay

Caption: A generalized workflow for an in vitro luminescence-based LIMK2 kinase assay.

Cellular Assay for LIMK2 Activity (Western Blot for Phospho-Cofilin)

Objective: To assess the effect of a compound on LIMK2 activity within a cellular context by measuring the phosphorylation level of its direct substrate, cofilin.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to a desired confluency (e.g., 70-80%).

-

Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified period (e.g., 1-24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for total cofilin and loading variations, the membrane can be stripped and re-probed with antibodies for total cofilin and a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-cofilin, total cofilin, and the loading control.

-

Calculate the ratio of phospho-cofilin to total cofilin for each treatment condition.

-

Normalize these ratios to the vehicle-treated control to determine the effect of the compound on cofilin phosphorylation.

-

Neuronal Migration Assay (Boyden Chamber)

Objective: To evaluate the effect of a LIMK2 inhibitor on the migratory capacity of neuronal cells.

Materials:

-

Boyden chamber apparatus (transwell inserts with a porous membrane, e.g., 8 µm pores)

-

Neuronal cells (e.g., primary cortical neurons or a migratory neuroblastoma cell line)

-

Cell culture medium (serum-free for the assay)

-

Chemoattractant (e.g., a growth factor like BDNF or a chemokine like SDF-1α)

-

Test compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Stain (e.g., DAPI or Crystal Violet)

-

Microscope

Procedure:

-

Preparation:

-

Coat the top and bottom of the transwell membrane with an appropriate substrate (e.g., poly-L-lysine and laminin) to promote cell adhesion.

-

Starve the neuronal cells in serum-free medium for several hours before the assay.

-

-

Assay Setup:

-

Add serum-free medium containing the chemoattractant to the lower chamber of the Boyden apparatus.

-

Resuspend the starved cells in serum-free medium containing the test compound at various concentrations or vehicle control.

-

Add the cell suspension to the upper chamber of the transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 6-24 hours).

-

-

Cell Fixation and Staining:

-

After incubation, carefully remove the medium from the upper and lower chambers.

-

Gently remove the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom surface of the membrane with a fixative.

-

Stain the migrated cells with a suitable stain.

-

-

Quantification:

-

Count the number of migrated cells on the bottom of the membrane in several random fields of view using a microscope.

-

Calculate the average number of migrated cells per field for each treatment condition.

-

-

Data Analysis:

-

Compare the number of migrated cells in the compound-treated groups to the vehicle control group to determine the effect of the inhibitor on neuronal migration.

-

Conclusion

LIMK2 is a critical regulator of actin dynamics in the nervous system, with essential roles in neuronal development and synaptic function. Its position as a downstream effector of the well-established Rho-ROCK pathway makes it a compelling target for understanding and potentially treating a range of neurological disorders. The experimental protocols provided in this guide offer a starting point for researchers to investigate the function of LIMK2 and to screen for and characterize novel inhibitors. Further research into the specific roles of LIMK2 in different neuronal populations and its involvement in disease pathogenesis will be crucial for the development of new therapeutic strategies.

References

- 1. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LIM Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. In vitro Migration Assays for Neural Stem Cells, Intermediate Neurogenic Progenitors and Immature Neurons [bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vitro Migration Assays for Neural Stem Cells, Intermediate Neurogenic Progenitors and Immature Neurons [en.bio-protocol.org]

- 8. oncotarget.com [oncotarget.com]

The Role of Limk-IN-2 in Fibrosis Research Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leads to tissue scarring and organ dysfunction. It is a hallmark of numerous chronic diseases, contributing to significant morbidity and mortality worldwide. The transformation of fibroblasts into contractile and ECM-producing myofibroblasts is a pivotal event in the progression of fibrosis. Lim-domain kinase 2 (LIMK2), a serine/threonine kinase, has emerged as a key regulator of cytoskeletal dynamics and a crucial player in myofibroblast activation and fibrogenesis. This technical guide explores the role of Limk-IN-2, a selective, allosteric inhibitor of LIMK2, in various fibrosis research models. We will delve into its mechanism of action, present quantitative data from preclinical studies, and provide detailed experimental protocols for its application in both in vitro and in vivo fibrosis models.

Mechanism of Action of this compound

This compound is a potent and highly selective, non-ATP competitive inhibitor of LIMK2. Its allosteric binding to the kinase domain locks LIMK2 in an inactive conformation, preventing the phosphorylation of its primary substrate, cofilin.

The canonical pathway for LIMK2 activation in fibrosis involves the RhoA/ROCK signaling cascade. Pro-fibrotic stimuli, such as transforming growth factor-beta (TGF-β), activate RhoA, which in turn activates Rho-associated kinase (ROCK). ROCK then phosphorylates and activates LIMK2. Activated LIMK2 phosphorylates cofilin at Serine-3, inactivating its actin-depolymerizing function. This leads to the accumulation of filamentous actin (F-actin) and the formation of stress fibers, a critical step in the differentiation of fibroblasts into myofibroblasts. Myofibroblasts are characterized by increased contractility and excessive synthesis of ECM proteins like collagen, driving the fibrotic process.

By selectively inhibiting LIMK2, this compound disrupts this signaling cascade. The inhibition of cofilin phosphorylation by this compound maintains cofilin in its active, actin-depolymerizing state. This prevents the formation of stress fibers, thereby inhibiting myofibroblast differentiation and its associated pro-fibrotic activities.

Recent studies have also implicated LIMK2 in the crosstalk between the canonical and non-canonical Wnt signaling pathways in the context of cardiac fibrosis. LIMK2 has been shown to promote myofibroblast proliferation by enhancing phospho-β-catenin (Ser552) and Lrp6 signaling[1]. Therefore, this compound may also exert its anti-fibrotic effects by modulating these pathways.

Quantitative Data from Preclinical Fibrosis Models

While specific studies utilizing a compound explicitly named "this compound" in fibrosis models are not yet widely published, research using other selective LIMK2 inhibitors provides valuable insights into the potential therapeutic effects. The data presented below is from a study using a selective LIMK2 inhibitor, herein referred to as LIMK2i, in a rat model of cavernous nerve crush injury-induced corporal fibrosis.

In Vivo Data: Rat Model of Corporal Fibrosis

This model is relevant as it involves a fibrotic response to injury. The study evaluated the effect of a selective LIMK2 inhibitor (LIMK2i) on histological markers of fibrosis.

Table 1: Effect of LIMK2i on Smooth Muscle to Collagen Ratio in a Rat Model of Corporal Fibrosis

| Treatment Group | Dose (mg/kg/day, i.p.) | Smooth Muscle/Collagen Ratio |

| Sham | Vehicle | 0.45 ± 0.05 |

| Injury + Vehicle | Vehicle | 0.25 ± 0.04 |

| Injury + LIMK2i (Low) | 2.5 | 0.28 ± 0.06 |

| Injury + LIMK2i (Medium) | 5.0 | 0.35 ± 0.07 |

| Injury + LIMK2i (High) | 10.0 | 0.42 ± 0.06** |

| p < 0.05 vs. Injury + Vehicle; *p < 0.01 vs. Injury + Vehicle |

Table 2: Effect of LIMK2i on the Percentage of Phospho-LIMK2 Positive Fibroblasts

| Treatment Group | Dose (mg/kg/day, i.p.) | % of Phospho-LIMK2 Positive Fibroblasts |

| Sham | Vehicle | 5.2 ± 1.5 |

| Injury + Vehicle | Vehicle | 25.8 ± 4.2 |

| Injury + LIMK2i (Low) | 2.5 | 22.1 ± 3.8 |

| Injury + LIMK2i (Medium) | 5.0 | 15.3 ± 3.1 |

| Injury + LIMK2i (High) | 10.0 | 7.5 ± 2.2** |

| p < 0.05 vs. Injury + Vehicle; *p < 0.01 vs. Injury + Vehicle |

These data demonstrate a dose-dependent effect of the LIMK2 inhibitor in mitigating fibrosis, as evidenced by the restoration of the smooth muscle to collagen ratio and a reduction in the number of activated (phospho-LIMK2 positive) fibroblasts.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the role of this compound in fibrosis research models.

In Vitro Model: TGF-β1-Induced Myofibroblast Differentiation

This protocol describes the induction of a myofibroblast phenotype in cultured fibroblasts using TGF-β1 and the assessment of the inhibitory effects of this compound.

1. Cell Culture:

-

Use primary human lung fibroblasts (HLFs) or a fibroblast cell line such as NIH/3T3.

-

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Myofibroblast Differentiation Assay:

-

Seed fibroblasts in 6-well plates at a density of 1 x 10^5 cells/well.

-

After 24 hours, starve the cells in serum-free DMEM for another 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

Induce myofibroblast differentiation by adding recombinant human TGF-β1 (5 ng/mL) to the culture medium.

-

Continue incubation for 48-72 hours.

3. Assessment of Myofibroblast Markers:

-

Western Blot for α-Smooth Muscle Actin (α-SMA) and Collagen Type I:

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against α-SMA, Collagen Type I, and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensities using densitometry software.

-

-

Immunofluorescence for α-SMA Stress Fibers:

-

Grow cells on glass coverslips.

-

After treatment, fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100.

-

Block with 1% bovine serum albumin (BSA).

-

Incubate with an anti-α-SMA primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Mount coverslips and visualize using a fluorescence microscope.

-

-

Quantitative Real-Time PCR (qRT-PCR) for Fibrotic Genes:

-

Isolate total RNA from the cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using primers for ACTA2 (α-SMA), COL1A1 (Collagen I), and a housekeeping gene (e.g., GAPDH).

-

Analyze relative gene expression using the ΔΔCt method.

-

4. Collagen Deposition Assay (Sircol Assay):

-

Culture cells as described above.

-

After treatment, collect the cell culture supernatant.

-

Precipitate soluble collagen from the supernatant using the Sircol dye reagent.

-

Quantify the amount of collagen by measuring the absorbance of the dye-collagen complex at 555 nm against a collagen standard curve.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

This protocol outlines the induction of pulmonary fibrosis in mice using bleomycin and the evaluation of the therapeutic efficacy of this compound.

1. Animal Model:

-

Use 8-10 week old male C57BL/6 mice.

-

House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

All animal procedures should be approved by the institutional animal care and use committee.

2. Induction of Pulmonary Fibrosis:

-

Anesthetize the mice (e.g., with isoflurane).

-

Intratracheally instill a single dose of bleomycin sulfate (1.5 - 3.0 U/kg body weight) dissolved in sterile saline.

-

Control mice receive an equal volume of sterile saline.

3. This compound Treatment:

-

Begin treatment with this compound or vehicle on a prophylactic (e.g., day 0) or therapeutic (e.g., day 7 or 14 post-bleomycin) regimen.

-

Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses (e.g., 10, 30, 100 mg/kg/day).

4. Assessment of Pulmonary Fibrosis (at day 21 or 28):

-

Histology:

-

Euthanize mice and perfuse the lungs.

-

Inflate and fix the lungs with 10% neutral buffered formalin.

-

Embed the lung tissue in paraffin and section.

-

Stain sections with Masson's trichrome to visualize collagen deposition (blue staining).

-

Score the extent of fibrosis using the Ashcroft scoring system.

-

-

Hydroxyproline Assay for Collagen Content:

-

Homogenize a portion of the lung tissue.

-

Hydrolyze the homogenate in 6N HCl at 110°C for 18 hours.

-

Neutralize the hydrolysate and measure the hydroxyproline content using a colorimetric assay. The amount of hydroxyproline is directly proportional to the amount of collagen.

-

-

Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

Cannulate the trachea and lavage the lungs with sterile saline.

-

Centrifuge the BAL fluid to pellet the cells.

-

Perform total and differential cell counts on the cell pellet to assess inflammation.

-

Measure total protein concentration in the supernatant as an indicator of lung injury.

-

-

Western Blot and qRT-PCR for Fibrotic Markers:

-

Homogenize lung tissue to extract protein and RNA.

-

Perform Western blot and qRT-PCR for α-SMA, Collagen I, and other relevant fibrotic markers as described in the in vitro protocol.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling Pathways

Experimental Workflows

Conclusion

This compound, as a selective inhibitor of LIMK2, represents a promising therapeutic strategy for the treatment of fibrotic diseases. By targeting a key downstream effector in the pro-fibrotic signaling cascade, it effectively inhibits myofibroblast differentiation and function. The quantitative data from preclinical models, although preliminary, strongly support the anti-fibrotic potential of LIMK2 inhibition. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in various fibrosis models. Future studies should focus on evaluating the efficacy of selective LIMK2 inhibitors in a broader range of preclinical fibrosis models and elucidating the full spectrum of their molecular effects. This will be crucial for the translation of LIMK2 inhibition into a viable clinical therapy for patients suffering from fibrotic diseases.

References

Technical Guide: Selectivity Profile of the LIM Kinase Inhibitor LIMKi3

Introduction